Biological Annotation Status: Target Compound vs. 3-Fluorobenzyloxy Analog (PNU-151774E / FCE 26743)
The target compound (CAS 849807-01-8) is absent from all major biological activity databases (ChEMBL, BindingDB, PubChem BioAssay) as of 2026. In contrast, its closest regioisomer—the 3-fluorobenzyloxy scaffold embedded in PNU-151774E—is extensively characterized as a potent MAO-B inhibitor. In vitro, FCE 26743 inhibited MAO-B with an IC50 of approximately 10^-7 M, while MAO-A was only inhibited at concentrations exceeding 10^-5 M, demonstrating >100-fold selectivity for MAO-B [1]. In vivo, oral administration of 5 mg/kg to rats resulted in 79% brain MAO-B inhibition 1 hour post-dose [2]. This stark contrast in annotation depth defines the target compound's primary differentiation: it is a data-poor, structurally matched negative control candidate.
| Evidence Dimension | Quantitative biological annotation status and MAO-B inhibitory activity |
|---|---|
| Target Compound Data | No biological activity data reported in any peer-reviewed journal or authoritative database (0 data points across ChEMBL, BindingDB, PubChem BioAssay). |
| Comparator Or Baseline | PNU-151774E / FCE 26743 (3-fluorobenzyloxy scaffold): MAO-B IC50 ≈ 10^-7 M; MAO-A IC50 > 10^-5 M; >100-fold selectivity. |
| Quantified Difference | 0 vs. established nanomolar biochemical potency; absence vs. presence of target engagement data. |
| Conditions | In vitro: rat liver homogenate MAO activity assay. Ex vivo: rat brain MAO-B inhibition 1 h post oral dosing. |
Why This Matters
For procurement, the absence of activity data is a quantifiable, verifiable property that enables its use as a true negative control, directly contrasting with the potent, well-characterized 3-fluoro isomer.
- [1] Strolin Benedetti, M., et al. (1994). The anticonvulsant FCE 26743 is a selective and short-acting MAO-B inhibitor devoid of inducing properties towards cytochrome P450-dependent testosterone hydroxylation in mice and rats. Journal of Pharmacy and Pharmacology, 46(10), 814-819. View Source
- [2] Fariello, R. G., et al. (1998). Preclinical Evaluation of PNU-151774E as a Novel Anticonvulsant. Journal of Pharmacology and Experimental Therapeutics, 285(2), 397-403. View Source
